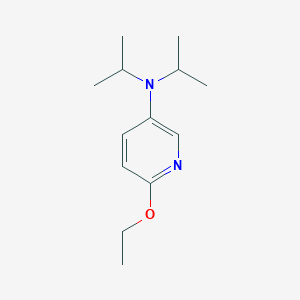

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

説明

Overview of Aminopyridine Derivatives in Organic Chemistry

Aminopyridine and its derivatives are essential heterocyclic compounds extensively utilized in synthetic and medicinal chemistry. rsc.org Their significance stems from the versatile reactivity of the pyridine (B92270) ring and the attached amino group, which allows for the construction of complex molecular architectures. rsc.orgnih.gov They exist as three primary isomers: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731), each exhibiting distinct chemical and physical properties. researchgate.net

The study of aminopyridines gained significant momentum in the mid-20th century. rsc.org A key breakthrough in their synthesis was the Chichibabin reaction, which allows for the direct amination of pyridine with sodium amide to produce 2-aminopyridine. epa.govwikipedia.org This method provided accessible routes to these compounds, paving the way for their widespread investigation.

Initially, aminopyridines were recognized for their utility as intermediates in the synthesis of dyes and pharmaceuticals. researchgate.net For instance, 2-aminopyridine is a crucial starting material for producing drugs such as piroxicam (B610120) and sulfapyridine. wikipedia.org The compound 4-aminopyridine was developed in the 1960s and later found application as a therapeutic agent, highlighting the pharmacological potential of this class of molecules. researchgate.netpensoft.net The continued exploration of aminopyridines has revealed their importance in creating bioactive compounds, including antiviral, antibacterial, and anticancer agents, making them a cornerstone in modern drug discovery. rsc.orgnih.gov

The structural diversity of aminopyridines is vast, arising from the various substitution patterns possible on the pyridine ring and the amino group. researchgate.netnih.gov The core aminopyridine scaffold can be modified through numerous functional group transformations, enabling chemists to fine-tune the molecule's properties.

Key transformations in aminopyridine chemistry include:

N-Acylation: The amino group can be readily acylated with acid chlorides to form amide derivatives, a common strategy in drug design. researchgate.net

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds of the pyridine ring. This includes reactions like the Minisci reaction for adding carbon-centered radicals and transition-metal-catalyzed borylations. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated aminopyridines, such as those containing fluorine, can undergo nucleophilic substitution to introduce a wide array of functional groups (bound through nitrogen, oxygen, or sulfur) under mild conditions. nih.govresearchgate.net

Multicomponent Reactions: Efficient, one-pot multicomponent reactions have been developed to synthesize highly substituted aminopyridine derivatives, such as 2-amino-3-cyanopyridines, from simple precursors. nih.gov

Formation of N-Aminopyridinium Salts: Aminopyridines can be transformed into N-aminopyridinium salts, which serve as versatile reagents in organic synthesis for processes like C-N bond formation and cyclization reactions. nih.gov

These transformations allow for systematic modifications, such as altering alkyl or aryl substituents, hydrolyzing esters, or cleaving protecting groups, which crucially expands the structural and functional diversity of the aminopyridine library. nih.gov

Identification of 2-Ethoxy-5-(N,N-Diisopropyl)aminopyridine as a Specific Aminopyridine Derivative

Within the extensive family of aminopyridines lies this compound, a distinct derivative featuring specific substitutions that confer unique chemical characteristics. This compound serves as a modern example of the complex structures accessible through advanced synthetic chemistry.

The systematic name for this compound is 6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine. cymitquimica.com Its structure consists of a central pyridine ring functionalized with three substituents: an ethoxy group (-OCH2CH3) at the 2-position, a diisopropylamino group [-N(CH(CH3)2)2] at the 5-position, and the pyridine nitrogen at the 1-position. The presence of the bulky diisopropylamino group and the electron-donating ethoxy group significantly influences the electronic and steric properties of the pyridine ring.

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | aablocks.com |

| Synonym | 6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine | cymitquimica.com |

| CAS Number | 871269-05-5 | cymitquimica.comaablocks.com |

| Molecular Formula | C13H22N2O | aablocks.comp212121.com |

| Molecular Weight | 222.33 g/mol | cymitquimica.com |

| InChI Key | RASGFJRDXYRXAJ-UHFFFAOYSA-N | cymitquimica.com |

| MDL Number | MFCD07783891 | aablocks.com |

This data is interactive and sourced from multiple chemical suppliers and databases.

Heterocyclic compounds, particularly those containing nitrogen like pyridine, are of immense interest in scientific research due to their prevalence in natural products and synthetic drugs. rsc.org The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. rsc.org

The synthesis of specifically substituted derivatives like this compound is a direct result of research into developing new synthetic methodologies for heterocyclic systems. researchgate.net The strategic placement of the ethoxy and diisopropylamino groups is an example of how chemists can manipulate the structure of a parent aminopyridine to achieve specific steric and electronic profiles. This targeted functionalization is central to modern drug discovery and materials science, where precise control over molecular properties is essential. nih.govresearchgate.net Therefore, this compound is not just an isolated chemical but represents a node in the vast and interconnected field of heterocyclic chemistry, exemplifying the ongoing effort to synthesize novel and functionally complex molecules. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASGFJRDXYRXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428411 | |

| Record name | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-05-5 | |

| Record name | 6-Ethoxy-N,N-bis(1-methylethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Ethoxy 5 N,n Diisopropyl Aminopyridine

Established Synthetic Pathways for Aminopyridine Scaffolds

The construction of the aminopyridine framework can be achieved through various established methodologies, primarily involving the formation of a carbon-nitrogen bond on a pre-existing pyridine (B92270) ring.

Traditional Amination Reactions of Pyridine Derivatives

The introduction of an amino group onto a pyridine ring is traditionally accomplished through reactions that leverage the inherent electronic properties of the heterocycle.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. nih.gov The pyridine ring is inherently activated towards nucleophilic attack at the C2 (ortho) and C4 (para) positions due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comvaia.com

The mechanism involves the attack of a nucleophile, such as an amine, on the pyridine ring, typically at a carbon atom bearing a suitable leaving group (e.g., a halogen). This initial attack is the rate-determining step and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govstackexchange.com The stability of this intermediate is crucial for the reaction to proceed. When the attack occurs at the C2 or C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comvaia.com This stabilization is not possible when the attack is at the C3 position, making substitution at this position less favorable. stackexchange.com The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. The reactivity of the leaving group often follows the order F > Cl > Br > I for SNAr reactions. chem-station.com Lewis acids, such as zinc(II) chloride, can be employed to further activate the pyridine ring by coordinating to the ring nitrogen, enhancing its electron-deficient character and facilitating nucleophilic attack. researchgate.net

Over the past few decades, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for C-N bond formation. nbu.ac.in This methodology offers a broad substrate scope and generally proceeds under milder conditions than traditional SNAr reactions. The reaction couples an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nbu.ac.inacs.org

These reactions have been successfully applied to the synthesis of aminopyridines from halopyridine precursors. nbu.ac.in The choice of ligand is critical for the efficiency and selectivity of the coupling. For instance, the development of specialized ligands like KPhos, a dialkyl biheteroaryl phosphine, has enabled the challenging amination of aryl chlorides and bromides using aqueous ammonia (B1221849) with a hydroxide (B78521) base, minimizing side reactions like hydroxylation. nih.gov The use of ammonium (B1175870) salts, such as ammonium sulfate, has also been shown to improve selectivity for the formation of primary anilines from aryl halides. nih.gov

Table 1: Comparison of Selected Palladium-Catalyzed Amination Systems for Pyridine Scaffolds

| Halopyridine Substrate | Amine | Palladium Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides | Acyclic Secondary Amines | Pd(OAc)₂ / Phosphinoether Ligand | NaOtBu | Toluene (B28343) | 80-100 °C | High | acs.org |

| Aryl Chlorides/Bromides | Aqueous Ammonia | Pd G3 / KPhos | KOH | t-Amyl alcohol | 110 °C | High | nih.gov |

| 2-Bromopyridine | N-Methylformamide | CuI / 1,10-Phenanthroline | K₂CO₃ / K₃PO₄ | Toluene | Reflux | High | mdpi.com |

| Aryl Chlorides | Ammonium Sulfate | Pd₂(dba)₃ / Ligand | NaOtBu | Dioxane | 100 °C | High | nih.gov |

Specific Precursors and Reagents Utilized in Aminopyridine Synthesis

The synthesis of aminopyridines draws from a diverse pool of starting materials and reagents, tailored to the desired substitution pattern and the chosen synthetic methodology.

Common Precursors:

Halogenated Pyridines: 2-Chloropyridine (B119429), 2-bromopyridine, and polyhalogenated pyridines are frequent starting points for both SNAr and palladium-catalyzed aminations. mdpi.comacs.org The halogen acts as a leaving group or a site for catalytic coupling.

Nitropyridines: Pyridines bearing a nitro group, such as 2-amino-5-nitropyridine (B18323) or 2-methoxy-5-nitropyridine, are valuable intermediates. google.com The nitro group can be reduced to an amine, or in some cases, it can act as a leaving group in nucleophilic substitution reactions.

Cyanopyridines: These can serve as precursors where the cyano group is converted into an amino group, for example, through reduction or Hofmann rearrangement-type processes. google.com

Pyridine N-oxides: These activated precursors can facilitate certain transformations and functionalizations of the pyridine ring. mdpi.com

Common Reagents:

Amine Sources: A wide variety of nitrogen nucleophiles are used, including aqueous or anhydrous ammonia, nih.gov primary and secondary alkyl or aryl amines, and ammonium salts. nih.gov In certain protocols, amides (e.g., N-methylformamide) can also serve as the amine source. mdpi.comresearchgate.net

Catalysts and Ligands: For cross-coupling reactions, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, paired with a vast array of phosphine-based ligands (e.g., KPhos, XPhos, phosphinoethers) that modulate catalyst activity and stability. nbu.ac.inacs.orgnih.gov Copper catalysts, such as CuI, are used in related coupling reactions like the Goldberg and Ullmann reactions. mdpi.com

Bases: The choice of base is critical and depends on the reaction mechanism. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard in Buchwald-Hartwig aminations, while carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (KOH) are used in other systems. nih.govmdpi.comacs.org

Table 2: Examples of Precursors and Reagents in Aminopyridine Synthesis

| Precursor Class | Specific Example | Reagent Class | Specific Example | Reaction Type |

|---|---|---|---|---|

| Halopyridine | 2-Bromopyridine | Secondary Amine | Diisopropylamine (B44863) | Palladium-Catalyzed Amination |

| Halopyridine | 2-Fluoropyridine | Amidine | Acetamidine Hydrochloride | Nucleophilic Aromatic Substitution |

| Nitropyridine | 2-Methoxy-5-nitropyridine | Reducing Agent | H₂ / Pd/C | Nitro Group Reduction |

| Cyanopyridine | 4-Cyanopyridine | Catalyst/Reagent | Sodium Tungstate / NaOCl | Hofmann-type Rearrangement |

| Polyhalopyridine | 2-Iodo-5-bromopyridine | Amide | N,N-Dimethylformamide (DMF) | Selective Amination |

Tailored Synthetic Routes for 2-Ethoxy-5-(N,N-Diisopropyl)aminopyridine

No direct, single-step synthesis for this compound from simple precursors is prominently documented, necessitating a multi-step approach. A logical strategy involves the sequential installation of the ethoxy and the diisopropylamino groups onto a suitable pyridine core. The order of these steps is critical to avoid side reactions and achieve the desired regiochemistry. For instance, attempting to introduce an ethoxy group via sodium ethoxide onto a 2-amino-5-bromopyridine (B118841) scaffold can be problematic, leading to undesired side reactions. researchgate.net

A plausible synthetic pathway could commence with a dihalogenated pyridine, such as 2,5-dibromopyridine. The synthesis could proceed as follows:

Selective Amination: The first step would involve a regioselective amination at the C5 position. A palladium-catalyzed Buchwald-Hartwig amination using diisopropylamine would be a suitable choice. The differential reactivity of the two bromine atoms or careful control of reaction conditions could favor monosubstitution at the desired position.

Ethoxylation: The second step would be the introduction of the ethoxy group at the C2 position. This can be achieved through a nucleophilic aromatic substitution reaction, where the remaining bromine atom on the intermediate, 5-(N,N-diisopropylamino)-2-bromopyridine, is displaced by an ethoxide source, such as sodium ethoxide. The C2 position is highly activated for such a substitution.

Ethers Synthesis Strategies for the 2-Ethoxy Moiety

The formation of the 2-ethoxy ether linkage on the pyridine ring is most effectively achieved via the Williamson ether synthesis or a variation thereof. libretexts.org This method involves the SN2 reaction between an alkoxide and an alkyl halide. chem-station.com In the context of aromatic systems, it manifests as a nucleophilic aromatic substitution (SNAr).

To form the 2-ethoxy group on the pyridine ring, a precursor with a good leaving group at the C2 position, such as 2-chloropyridine or 2-bromopyridine, is reacted with sodium ethoxide. The ethoxide ion acts as the nucleophile, attacking the electron-deficient C2 carbon and displacing the halide. libretexts.org

Reaction: Pyr-Cl + NaOEt → Pyr-OEt + NaCl

This reaction is generally efficient for activated substrates like 2-halopyridines. The reaction is typically carried out in an alcoholic solvent (ethanol) or an aprotic polar solvent like DMF or DMSO to facilitate the SNAr mechanism. chem-station.com Another approach involves the alkoxymercuration-demercuration of an alkene, but this is less common for direct installation onto an aromatic ring. libretexts.org For the specific synthesis of the target compound, the Williamson approach is the most direct and widely applicable strategy for installing the C2-ethoxy group.

Introduction of the N,N-Diisopropylamino Group

The introduction of the N,N-diisopropylamino group onto the pyridine ring is a critical step in the synthesis of this compound. This transformation is most commonly achieved through the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. researchwithrutgers.comwikipedia.org The starting material for this step is typically a halogenated derivative of 2-ethoxypyridine (B84967), such as 2-ethoxy-5-bromopyridine.

Amination with Diisopropylamine Derivatives

The direct coupling of a halo-substituted 2-ethoxypyridine with diisopropylamine is the most straightforward approach to introduce the desired functional group. The Buchwald-Hartwig amination is well-suited for this purpose, employing a palladium catalyst, a phosphine ligand, and a base to facilitate the reaction. wikipedia.orgyoutube.com

The general reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often demonstrating high catalytic activity for coupling sterically hindered amines. youtube.comnih.gov

A plausible reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination is presented below:

Reaction Scheme: Starting Material: 2-Ethoxy-5-bromopyridine Reagent: Diisopropylamine Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)2) or a pre-formed palladium complex researchgate.net Ligand: A suitable phosphine ligand (e.g., BINAP, a biarylphosphine) wikipedia.orgchemspider.com Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) chemspider.com Solvent: An inert solvent like toluene or dioxane chemspider.comacsgcipr.org

Table 1: Hypothesized Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Starting Material | 2-Ethoxy-5-bromopyridine | Common precursor for amination reactions on the pyridine ring. chemspider.com |

| Amine | Diisopropylamine | The nucleophile for introducing the desired functional group. |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Commonly used palladium precursors for in situ catalyst formation. chemspider.comwiley.com |

| Ligand | XPhos, SPhos, or BrettPhos | Bulky phosphine ligands are effective for coupling hindered amines. youtube.comnih.gov |

| Base | NaOt-Bu or K2CO3 | Strong bases are typically required for the deprotonation of the amine. wikipedia.orgacs.org |

| Solvent | Toluene or 2-MeTHF | Inert solvents that are suitable for the reaction temperature and solubility of reagents. acsgcipr.orgnsf.gov |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. chemspider.comacs.org |

Considerations for Steric Hindrance in Synthetic Design

The N,N-diisopropylamino group is sterically demanding, which presents a significant challenge in the synthetic design. This steric bulk can hinder the approach of the amine to the palladium center during the catalytic cycle, potentially slowing down the reaction rate or preventing the reaction from occurring altogether. nih.gov

To overcome this challenge, the selection of an appropriate ligand is paramount. Bulky phosphine ligands, often referred to as Buchwald ligands, are designed to create a more open coordination sphere around the palladium atom, facilitating the coupling of sterically hindered amines and aryl halides. wikipedia.orgnih.gov These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govacs.org

Computational studies, such as those using density functional theory (DFT), have been employed to understand the effect of ligand structure on the reaction's energy barriers. nih.gov For instance, the choice between ligands like BrettPhos and RuPhos can influence which step of the catalytic cycle is rate-limiting due to their different steric and electronic properties. nih.gov The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active catalysts for the amination of sterically demanding substrates. acs.orgrsc.org

Multi-step Reaction Sequences and Optimization

The synthesis of this compound is inherently a multi-step process, beginning with commercially available starting materials. A plausible synthetic route could start from 2-aminopyridine (B139424). researchgate.net

A potential multi-step sequence is as follows:

Bromination of 2-aminopyridine: Introduction of a bromine atom at the 5-position to yield 2-amino-5-bromopyridine.

Diazotization and Ethoxylation: Conversion of the amino group at the 2-position to an ethoxy group. However, direct substitution of the amino group can be challenging. A more viable route involves the synthesis of 2-chloro-5-nitropyridine, followed by ethoxylation and then reduction of the nitro group. A synthesis of 2-amino-5-ethoxypyridine has been described starting from 3-ethoxypyridine. researchgate.net

Buchwald-Hartwig Amination: The final step involves the coupling of the 2-ethoxy-5-halopyridine intermediate with diisopropylamine, as detailed in the previous section.

Advanced Synthetic Techniques and Innovations

Recent advances in organic synthesis have focused on developing more sustainable and efficient methods for the preparation of complex molecules like this compound.

Transition-Metal-Free Approaches to Aminopyridine Derivatives

While palladium-catalyzed reactions are highly effective, the use of transition metals can lead to product contamination, which is a significant concern in the pharmaceutical industry. ntu.edu.sg This has spurred the development of transition-metal-free amination methods.

One such approach involves nucleophilic aromatic substitution (SNAr). stackexchange.com In this reaction, a leaving group on the pyridine ring is displaced by an amine nucleophile. The success of SNAr reactions on pyridines is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups. stackexchange.comresearchgate.net The reaction typically proceeds favorably at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the anionic Meisenheimer intermediate. stackexchange.com While some SNAr reactions are believed to proceed through a stepwise mechanism, recent studies suggest that many are concerted. nih.gov

Another transition-metal-free method utilizes magnesium amides of the type R2NMgCl·LiCl for the amination of pyridine derivatives. researchgate.net This approach has been successfully applied to the amination of pyridine-2-sulfonyl chloride and related N-heterocycles. researchgate.net

Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. youtube.com In the context of synthesizing this compound, several of these principles can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Buchwald-Hartwig amination generally has good atom economy.

Use of Safer Solvents and Auxiliaries: The selection of solvents plays a crucial role in the environmental impact of a synthesis. Research has focused on identifying greener solvents for reactions like the Buchwald-Hartwig amination. acs.orgnsf.govacs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as preferable alternatives to more hazardous solvents like dioxane and toluene. researchwithrutgers.comacs.orgnsf.govacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. youtube.com The palladium-catalyzed Buchwald-Hartwig amination is an excellent example of this principle, as a small amount of catalyst can generate a large amount of product. acsgcipr.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and can generate waste. youtube.com

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Reaction Mechanisms and Chemical Reactivity of 2 Ethoxy 5 N,n Diisopropyl Aminopyridine

Fundamental Reaction Types Associated with Aminopyridines

Aminopyridines are a versatile class of heterocyclic compounds that can undergo a variety of chemical reactions. The presence of both the electron-deficient pyridine (B92270) ring and the electron-rich amino group allows for reactivity towards both electrophiles and nucleophiles.

The pyridine ring is structurally analogous to benzene (B151609) but is significantly less reactive towards electrophilic aromatic substitution (EAS). quimicaorganica.org This reduced reactivity is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring, deactivating it towards attack by electrophiles. quimicaorganica.orgwikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. wikipedia.orgrsc.org This positive charge further deactivates the ring, making substitution nearly impossible under such conditions. wikipedia.org

In a standard pyridine ring, electrophilic attack, when it does occur, preferentially happens at the 3- and 5-positions. quimicaorganica.orgquora.com This is because the intermediates formed from attack at the 2-, 4-, or 6-positions have a destabilizing resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. quimicaorganica.orgquora.com However, the presence of activating substituents can overcome the ring's inherent deactivation and direct the substitution pattern. nih.gov For instance, the nitration of pyridine itself requires harsh conditions, but the introduction of activating groups facilitates the reaction. quora.com

The exocyclic amino group in aminopyridines possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This nucleophilicity is a cornerstone of the reactivity of dialkylaminopyridines, which are widely used as highly effective acylation catalysts. strategian.com Compounds like 4-(Dimethylamino)pyridine (DMAP) are significantly more active than pyridine as catalysts for reactions such as esterifications and amidations. strategian.comresearchgate.net

The catalytic cycle involves the nucleophilic attack of the exocyclic amino nitrogen on an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. strategian.com This intermediate is then readily attacked by a nucleophile (like an alcohol), transferring the acyl group and regenerating the aminopyridine catalyst. epa.govresearchgate.net The enhanced reactivity of 4-dialkylaminopyridines is attributed to the stability of the acylpyridinium intermediate. researchgate.net The amino group can also be protonated, and its basicity is influenced by other substituents on the pyridine ring. rsc.org

The ethoxy group attached to the pyridine ring is an aryl ether linkage. Generally, aryl ethers are relatively stable but can undergo cleavage under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids. The reaction mechanism involves the protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the adjacent ethyl group (an SN2 reaction) or, less commonly, on the aromatic carbon. The electron-deficient nature of the pyridine ring can influence the reactivity of the attached ether, potentially making the ether oxygen less basic and the C-O bond stronger compared to an ether on a benzene ring.

Advanced Characterization Techniques for 2 Ethoxy 5 N,n Diisopropyl Aminopyridine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are the cornerstone of molecular characterization, offering precise information about the chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the number, type, and connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide essential structural details.

For 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each type of proton. The ethoxy group protons appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂). The isopropyl groups on the amine show a doublet for the six equivalent methyl protons and a septet for the two methine protons (CH). The protons on the pyridine (B92270) ring exhibit signals in the aromatic region, with their splitting patterns and coupling constants providing information about their relative positions.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For instance, the carbon atoms of the ethoxy group, the isopropyl groups, and the pyridine ring all resonate at characteristic frequencies, allowing for their unambiguous assignment.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in public domain | |||

| Data not available in public domain | |||

| Data not available in public domain | |||

| Data not available in public domain |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available in public domain | |

| Data not available in public domain | |

| Data not available in public domain | |

| Data not available in public domain | |

| Data not available in public domain | |

| Data not available in public domain | |

| Data not available in public domain |

While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous structural assignment of more complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group, between the methine and methyl protons of the isopropyl groups, and between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each C-H bond in the molecule would give rise to a cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. For example, NOESY could show correlations between the protons of the ethoxy group and the adjacent proton on the pyridine ring.

While these techniques are standard for structural elucidation, specific 2D NMR data for this compound is not widely reported in publicly accessible literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₂₂N₂O), HRMS would confirm its molecular formula by providing a measured mass that is extremely close to its calculated monoisotopic mass (222.1732 g/mol ).

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₂O |

| Calculated Monoisotopic Mass | 222.1732 g/mol |

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. The fragmentation of this compound would likely involve the loss of small, stable neutral molecules or radicals from the parent ion. Common fragmentation pathways could include the loss of an ethyl group from the ethoxy moiety, or the cleavage of an isopropyl group from the diisopropylamino substituent. Analysis of the masses of these fragments provides evidence for the presence of these specific functional groups within the molecule. Detailed fragmentation studies for this specific compound are not extensively documented in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. For this compound, the IR spectrum would exhibit distinct peaks corresponding to its constituent functional groups: the aminopyridine core, the ethoxy group, and the N,N-diisopropylamino substituent.

The analysis of the IR spectrum of this compound would focus on several key regions. The N-H stretching vibrations of the amino group on the pyridine ring are typically observed in the region of 3300-3500 cm⁻¹. For a secondary amine, as is the case in the diisopropylamino group, a single, weaker N-H stretching band would be expected. However, in this tertiary amine, the absence of an N-H bond means no peak will be observed in this region. The C-H stretching vibrations of the alkyl groups (ethoxy and isopropyl) would appear in the 2850-3000 cm⁻¹ range. libretexts.org

The presence of the ethoxy group (-O-CH₂CH₃) would be confirmed by characteristic C-O stretching vibrations. Asymmetric and symmetric stretching of the C-C-O entity in ethoxyls typically result in two bands around 1050 cm⁻¹ and 900 cm⁻¹, respectively. The aromatic C-N stretching vibrations of the pyridine ring would also contribute to the spectrum, typically in the 1250-1360 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.nettsijournals.com

A detailed breakdown of the expected IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N,N-diisopropylamino | C-N Stretch | 1200 - 1020 |

| Ethoxy | C-O Stretch | 1260 - 1000 (strong, broad) |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 (multiple bands) |

| Pyridine Ring | C-H Bending (out-of-plane) | 900 - 690 |

| Alkyl (Isopropyl, Ethyl) | C-H Stretch | 2975 - 2850 |

| Alkyl (Isopropyl, Ethyl) | C-H Bend | 1470 - 1365 |

Diffraction Methods for Solid-State Structure

Diffraction methods are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the molecular and crystal structure of a compound. researchgate.net This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior. For this compound, a successful SCXRD analysis would yield a detailed three-dimensional model of the molecule. The analysis of substituted pyridine derivatives by SCXRD has been shown to be a powerful tool for understanding their solid-state packing and intermolecular interactions. acs.orgmdpi.commdpi.comresearchgate.net

A prerequisite for SCXRD analysis is the availability of high-quality single crystals. Several techniques can be employed for the crystallization of organic molecules like this compound. ufl.edumit.eduresearchgate.netrochester.edu Common methods include:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals. mit.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. The decrease in solubility upon cooling can induce crystallization. mit.edu

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystal growth. ufl.edu

Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves layering a solution of the compound with a miscible anti-solvent. Crystals form at the interface between the two liquids.

The choice of solvent is critical and often requires empirical screening of various solvents and solvent mixtures. researchgate.net

While this compound itself is not chiral, the principles of determining absolute stereochemistry by SCXRD are relevant for chiral derivatives or co-crystals. For a chiral molecule that crystallizes in a non-centrosymmetric space group, SCXRD can determine its absolute configuration. springernature.comed.ac.ukmit.eduresearchgate.netpurechemistry.org This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) allow for the unambiguous assignment of the absolute stereochemistry. For organic molecules containing only light atoms (C, H, N, O), the effect is weak, but modern diffractometers and data analysis techniques have made this determination more routine. mit.edu

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the purity assessment of volatile and semi-volatile organic compounds like this compound. nih.govnih.govcdc.govnih.govthermofisher.comtdi-bi.comresearchgate.net

In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that can be used to confirm the identity and structure of the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. arkat-usa.orgyoutube.commiamioh.edulibretexts.org In this case, the loss of an isopropyl group would be a likely fragmentation. The ethoxy group can also undergo characteristic fragmentations. The analysis of pyridine derivatives by GC-MS often shows a stable pyridine ring cation or substituted pyridinium (B92312) ions. hmdb.ca

A hypothetical GC-MS data table for this compound is presented below, illustrating the expected key ions.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 222 | Molecular Ion |

| [M - 15]⁺ | 207 | Loss of a methyl group |

| [M - 29]⁺ | 193 | Loss of an ethyl group |

| [M - 43]⁺ | 179 | Loss of an isopropyl group |

| Pyridine-related fragments | various | Fragments containing the pyridine ring |

This detailed analytical approach, combining spectroscopic and chromatographic techniques, provides a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), stands as a powerful analytical tool for the identification and quantification of this compound. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for analyzing complex mixtures and determining the presence of impurities. acs.org

Methodology and Research Findings:

In a typical LC-MS analysis of substituted aminopyridines, a reversed-phase chromatographic approach is often employed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation of this compound from potential starting materials, by-products, or degradation products is achieved by carefully controlling the mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. google.com

While specific LC-MS data for this compound is not extensively detailed in publicly available literature, the analytical approach for structurally similar dialkylaminopyridine derivatives provides a strong framework. For instance, the analysis of related compounds often utilizes electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pyridine ring and the dialkylamino group are readily protonated. The mass spectrometer would be set to detect the protonated molecule [M+H]⁺. For this compound (molar mass: 222.33 g/mol ), the expected m/z value for the protonated molecule would be approximately 223.34.

A hypothetical LC-MS analysis could yield the data presented in the interactive table below. This table illustrates how the technique can be used to identify the main compound and potential impurities based on their retention times and mass-to-charge ratios.

Interactive Data Table: Hypothetical LC-MS Analysis of a this compound Sample

| Retention Time (min) | Detected m/z | Proposed Identity | Confidence Level |

| 5.8 | 223.34 | This compound | High |

| 3.2 | 195.28 | 2-Hydroxy-5-(N,N-diisopropyl)aminopyridine | Medium |

| 4.5 | 181.25 | 2-Ethoxy-5-aminopyridine | Low |

Note: The data in this table is illustrative and based on the analysis of structurally similar compounds. The retention times and the presence of specific impurities would depend on the actual synthetic and purification process.

Preparative Chromatography for Purification

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, reagents, and by-products. Preparative chromatography is a widely used technique for isolating pure compounds from a mixture. jst.go.jp

Research Findings and Methodologies:

Both normal-phase and reversed-phase preparative HPLC can be adapted for the purification of aminopyridine derivatives. The choice of method depends on the polarity of the target compound and its impurities.

Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). This technique is effective for separating compounds with different polarities. For the purification of substituted pyridines, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate the desired product. jst.go.jp

Reversed-Phase Preparative HPLC: This is a common and effective method for purifying moderately polar compounds like this compound. A non-polar stationary phase (such as C18-functionalized silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The compound of interest is retained on the column and then eluted by increasing the proportion of the organic solvent. The fractions are collected, and those containing the pure product, as confirmed by analytical techniques like HPLC or TLC, are combined and the solvent is removed.

A general procedure for the purification of a dialkylaminopyridine derivative using preparative HPLC could involve the following steps, which are summarized in the data table below.

Interactive Data Table: Illustrative Parameters for Preparative HPLC Purification

| Parameter | Condition | Rationale |

| Column | C18, 10 µm particle size | Provides good resolution for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The organic solvent used to elute the compound. |

| Gradient | 10% to 90% B over 30 minutes | A gradual increase in organic solvent allows for the separation of closely eluting impurities. |

| Flow Rate | 20 mL/min | A typical flow rate for preparative scale columns. |

| Detection | UV at 254 nm | The aromatic pyridine ring absorbs UV light, allowing for detection. |

Note: This table provides a general set of parameters. The optimal conditions for the purification of this compound would require experimental optimization.

The successful application of these advanced characterization and purification techniques is crucial for obtaining this compound of high purity, which is essential for its reliable use in further research and development.

Computational Chemistry and Theoretical Studies of 2 Ethoxy 5 N,n Diisopropyl Aminopyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, reactivity, and spectroscopic properties of a compound before its synthesis or experimental analysis. These methods solve the Schrödinger equation for a given molecule, providing detailed electronic and geometric information.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. acs.org For substituted pyridine (B92270) molecules, DFT is instrumental in understanding their chemical behavior. acs.orgresearchgate.net

In a typical study, the first step is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a molecule like 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Following optimization, the electronic properties are analyzed. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests that the molecule is more likely to be reactive. The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, helps to identify the nucleophilic and electrophilic sites within the molecule. rsc.org For instance, in related aminopyridine compounds, the nitrogen atoms of the pyridine ring and the amino group are often identified as key sites for interaction. rsc.org

Table 1: Representative Data from DFT Analysis of a Substituted Aminopyridine (Note: This is hypothetical data for illustrative purposes, as specific data for this compound is not available.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This interactive table allows you to sort the data by clicking on the headers.

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. acs.org The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For other aminopyridine derivatives, these theoretical spectra have shown good agreement with experimental findings, aiding in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-H, N-H, and C=C bonds. nih.gov

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide another layer of theoretical investigation. These are often used as a benchmark for DFT results. For complex molecules, a combination of DFT and ab initio methods can provide a more complete picture of the electronic structure and properties.

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques used to model and simulate the behavior of molecules.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand (like this compound) and a target protein.

Although no molecular docking studies have been published for this compound, research on other substituted aminopyridines has shown their potential to interact with various biological targets. rsc.orgnih.gov In a typical docking study, the 3D structure of the ligand is placed into the binding site of a protein, and various scoring functions are used to estimate the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on other aminopyridine derivatives have identified key interactions with enzymes like phosphodiesterase-4. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal in medicinal chemistry and drug discovery for elucidating the relationship between the chemical structure of a compound and its biological activity. For aminopyridine derivatives, these studies help in designing more potent and selective molecules.

In the context of this compound, SAR studies would involve synthesizing and testing a series of analogs to determine how modifications to its core structure affect its activity. Key modifications could include altering the ethoxy group at the 2-position, substituting the diisopropylamino group at the 5-position, and introducing various substituents on the pyridine ring. For instance, studies on similar aminopyridine-based inhibitors have shown that the nature and position of substituents are critical for biological activity. Shifting an ethoxy group from one position to another on a related phenyl ring has been shown to significantly impact functional activities like inhibiting cell proliferation. nih.govnih.gov

QSAR models provide a mathematical correlation between the chemical structure and biological activity. nih.gov For a series of aminopyridine analogs, a QSAR study would quantify the effects of various physicochemical properties (descriptors) on their activity. These descriptors can be steric (e.g., molar refractivity), electronic (e.g., Hammett constants), or hydrophobic (e.g., logP). A typical QSAR equation might take the form:

log(1/C) = a(logP) - b(steric_parameter) + c(electronic_parameter) + d

Where C is the concentration required for a specific biological effect. By developing a statistically significant QSAR model, the activity of novel, unsynthesized analogs of this compound could be predicted, thereby prioritizing synthetic efforts.

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. The pyridine ring, with its nitrogen atom, and the electron-donating amino and ethoxy groups, influence its reactivity. The nitrogen in the pyridine ring and the exocyclic amino group are potential sites for electrophilic attack or protonation.

Density Functional Theory (DFT) calculations can be employed to determine the electron density distribution across the molecule, highlighting nucleophilic and electrophilic regions. The prediction of reactivity is often based on calculated parameters such as frontier molecular orbitals (HOMO and LUMO). A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). For this compound, the electron-donating groups would be expected to raise the HOMO energy, enhancing its nucleophilicity, particularly at the pyridine nitrogen and potentially at specific carbon atoms of the ring.

Selectivity in reactions, such as regioselectivity in electrophilic substitution, can be predicted by analyzing the local reactivity indices, like Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack.

Both ligand-based and structure-based modeling are integral to computer-aided drug design and can be applied to this compound to understand its potential interactions with biological targets. nih.gov

Ligand-based modeling is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.govresearchgate.net This approach relies on the information from a set of molecules known to be active. For this compound, if a series of its analogs with known biological activities were available, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for activity. This pharmacophore could then be used to screen virtual compound libraries to identify new potential lead compounds.

Structure-based modeling , on the other hand, requires the 3D structure of the target protein, which can be obtained from X-ray crystallography or NMR spectroscopy, or approximated through homology modeling. nih.gov If the target for this compound were known, molecular docking simulations could be performed. These simulations would predict the preferred binding orientation and affinity of the compound within the target's active site. This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on aminopyridine carboxamide inhibitors have been performed to understand their binding with protein kinases.

Interactive Data Table: Comparison of Modeling Approaches

| Modeling Approach | Requirement | Application to this compound | Outcome |

| Ligand-Based | A set of active analogs | Develop a pharmacophore model from structurally similar active compounds. | Identification of key chemical features for biological activity. |

| Structure-Based | 3D structure of the biological target | Docking of the compound into the active site of a known or predicted protein target. | Prediction of binding mode and affinity. |

Prediction of Chemical Properties and Reactivity

Computational chemistry offers powerful tools for predicting the chemical properties and reactivity of molecules like this compound without the need for laboratory experiments.

A high electrophilicity index suggests a good electrophile, while a low value indicates a better nucleophile. For this compound, the presence of strong electron-donating groups (ethoxy and diisopropylamino) would likely result in a relatively low electrophilicity index, classifying it as a nucleophile.

The nucleophilicity index (N) provides a scale for the nucleophilic character of a molecule. By calculating these indices, one can compare the reactivity of this compound with other related compounds in a quantitative manner.

Interactive Data Table: Predicted Reactivity Indices

(Note: The following values are illustrative for this compound and would require specific DFT calculations to be confirmed.)

| Parameter | Symbol | Predicted Value (Illustrative) | Interpretation |

| HOMO Energy | EHOMO | -5.8 eV | Relatively high, indicating good electron-donating capability. |

| LUMO Energy | ELUMO | +1.2 eV | Relatively high, indicating poor electron-accepting capability. |

| Electrophilicity Index | ω | 0.9 eV | Low value, suggesting nucleophilic character. |

| Nucleophilicity Index | N | 3.5 eV | High value, suggesting strong nucleophilic character. |

Computational methods can be used to calculate the thermodynamic and kinetic parameters of reactions involving this compound. For a proposed reaction, such as its synthesis or a subsequent transformation, quantum chemical calculations can determine the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous reaction under the given conditions.

Kinetic parameters, such as the activation energy (Ea), can be determined by locating the transition state structure for a given reaction pathway. A lower activation energy implies a faster reaction rate. By mapping the potential energy surface of a reaction, chemists can understand the reaction mechanism in detail, including the identification of intermediates and transition states. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. For example, in the synthesis of related compounds, Knoevenagel condensation is a key step, and its mechanism and energetics could be computationally explored. nih.gov

Applications of 2 Ethoxy 5 N,n Diisopropyl Aminopyridine in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The reactivity of the pyridine (B92270) ring, coupled with the electronic and steric influence of its substituents, allows 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine to serve as a versatile precursor for the construction of more elaborate molecular architectures.

Precursor in Heterocyclic Chemistry

Aminopyridines are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.gov The 2-aminopyridine (B139424) moiety, in particular, is a precursor for various fused heterocyclic systems. For instance, 2-aminopyridines can undergo condensation reactions with β-keto esters to form pyridopyrimidinones, a class of compounds with significant pharmacological activity. ysu.am The presence of the ethoxy group at the 2-position of this compound offers a handle for further functionalization. This alkoxy group can potentially be displaced by nucleophiles in Lewis acid-promoted reactions, allowing for the introduction of other functionalities and the construction of diverse pyridine derivatives. nih.gov

The general synthetic utility of substituted pyridines is evident in their widespread presence in pharmaceuticals and natural products. nih.gov The specific substitution pattern of this compound makes it a candidate for the synthesis of complex, poly-substituted heterocyclic frameworks.

Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. mdpi.com Aminopyridine derivatives are frequently employed in MCRs to produce diverse heterocyclic libraries. nih.gov For example, the synthesis of various substituted 2-aminopyridines has been achieved through one-pot MCRs involving enaminones, malononitrile, and primary amines. nih.gov

While specific MCRs involving this compound are not extensively documented, its structural motifs are found in reactants for such processes. For instance, 2-alkoxypyridines can be key components in the synthesis of functionalized pyridines. nih.govresearchgate.net The diisopropylamino group, with its steric bulk, can influence the regioselectivity of these reactions, potentially leading to novel and specific product outcomes. The development of MCRs for the synthesis of 6-alkoxy-2-amino-3,5-dicyanopyridines highlights the utility of alkoxy-substituted pyridines in generating highly functionalized molecules in a single step. researchgate.net

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in aminopyridines make them excellent candidates for ligand design in coordination chemistry and catalysis. ekb.eg

Aminopyridine Ligand Scaffolds in Catalysis

Aminopyridine-based ligands have been successfully used to support a variety of transition metal catalysts. ekb.egnsf.gov These ligands can stabilize metal centers in different oxidation states and influence the catalytic activity and selectivity of the resulting complexes. The electronic properties of the aminopyridine ligand, modulated by substituents, play a crucial role in tuning the performance of the catalyst. For example, electron-donating groups on the pyridine ring can enhance the electron density at the metal center, which can be beneficial for certain catalytic transformations. nsf.gov

The aminopyridine scaffold of this compound, featuring both an ethoxy and a diisopropylamino group, presents a unique electronic and steric profile for a potential ligand. The electron-donating nature of these substituents would increase the basicity of the pyridine nitrogen, potentially leading to strong coordination to metal centers. The steric hindrance provided by the diisopropylamino group could create a specific coordination environment, influencing the selectivity of catalytic reactions.

Metal Complex Formation and Characterization

Aminopyridines readily form stable complexes with a wide range of transition metals, including iron, copper, nickel, and cobalt. ekb.egnsf.gov The resulting metal complexes often exhibit interesting structural and electronic properties. The coordination can occur through the pyridine nitrogen, the exocyclic amino group, or both, leading to either monodentate or bidentate coordination modes.

The formation of metal complexes with this compound would be expected to proceed similarly. The characterization of such complexes would involve techniques like X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (NMR, IR, UV-Vis) to probe the coordination environment and electronic properties. The study of these complexes could reveal novel coordination geometries and electronic structures due to the specific combination of substituents on the pyridine ring.

Development of Novel Methodologies

The unique reactivity of substituted pyridines continues to drive the development of new synthetic methodologies. For instance, recent advancements have shown that the amination of aminopyridines can proceed via a transient η⁶-pyridine complex with a ruthenium catalyst. nih.govresearchgate.net This approach circumvents the traditional limitations of nucleophilic aromatic substitution on electron-rich aminopyridines.

The application of such novel activation strategies to this compound could open up new avenues for its functionalization. The electron-rich nature of this compound, due to its ethoxy and diisopropylamino substituents, makes it an ideal candidate for methodologies that rely on π-coordination activation. Such research could lead to the development of new catalytic cycles and synthetic transformations that are not accessible through conventional methods.

Contribution to New Reaction Development

There is currently no published research available that documents the contribution of this compound to the development of new chemical reactions. General research into electron-rich pyridines indicates their utility in promoting various transformations, but specific examples involving this compound are not found in the scientific literature.

Stereoselective Synthesis Applications

Similarly, the application of this compound in stereoselective synthesis has not been reported in peer-reviewed journals. The broader class of chiral dialkylaminopyridines has been successfully employed as catalysts in a range of asymmetric transformations. These catalysts are designed with specific stereochemical features to induce chirality in the products. While the N,N-diisopropylamino group in this compound is achiral, its potential use as a ligand for a chiral metal catalyst or as a component in a more complex chiral catalytic system has not been explored in the available literature.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Highly Substituted Aminopyridines

The synthesis of polysubstituted aminopyridines often presents challenges, requiring multi-step procedures and sometimes offering limited functional group tolerance. researchgate.net Future research could focus on developing more direct and efficient synthetic routes to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine and related structures.

Recent advancements in synthetic methodology offer several promising avenues:

Transition-Metal Catalysis : Catalytic systems using transition metals like palladium, ruthenium, copper, and rhodium have become powerful tools for constructing substituted pyridine (B92270) rings. nih.govresearchgate.net For instance, ruthenium-catalyzed amino exchange reactions allow for the direct transformation of simpler 2-aminopyridines into more complex ones under mild conditions. scientificupdate.com The "borrowing hydrogen" strategy, often employing palladium or iridium catalysts, enables the N-alkylation of aminopyridines with alcohols, providing a green alternative to traditional methods. researchgate.netscilit.com Future work could adapt these methods for the direct introduction of the diisopropylamino group onto a 2-ethoxypyridine (B84967) core.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. nih.gov Strategies like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction are effective for building fused imidazo[1,2-a]-heterocycles from 2-aminoazines. researchgate.net Research into novel MCRs that could assemble the this compound scaffold from simple, readily available precursors would be a significant step forward. nih.gov

C-H Functionalization : Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy that avoids the need for pre-functionalized starting materials. nih.gov While the electron-deficient nature of the pyridine ring can make C-H activation challenging, recent breakthroughs have enabled the functionalization of pyridines at various positions, including the traditionally difficult-to-access meta-position. innovations-report.comresearchgate.net Exploring the direct C-H amination or etherification of appropriate pyridine substrates could provide a novel and atom-economical route to the target molecule.

| Synthetic Strategy | Key Features | Potential Application for Synthesis | Relevant Catalysts/Reagents |

|---|---|---|---|

| Transition-Metal Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Introduction of the diisopropylamino group onto a 2-ethoxy-5-halopyridine precursor. | Palladium, Copper, Ruthenium complexes. nih.govscientificupdate.com |

| "Borrowing Hydrogen" N-Alkylation | Uses alcohols as alkylating agents, producing water as the only byproduct. | Could be explored for related amine syntheses, though less direct for the specific target. | Palladium, Iridium, Ruthenium catalysts. researchgate.netscilit.com |

| Multicomponent Reactions (MCRs) | High atom economy, convergence, and operational simplicity. | One-pot synthesis from simpler acyclic or heterocyclic precursors. | Various, including Lewis acids and transition metals. nih.govresearchgate.net |

| Direct C-H Functionalization | Avoids pre-functionalization, increasing step-economy. | Direct amination of a 2-ethoxypyridine substrate at the C5 position. | Ruthenium, Rhodium, Palladium catalysts. nih.govinnovations-report.com |

Advanced Computational Approaches for Reaction Pathway Prediction and Catalyst Design

Computational chemistry is an indispensable tool for modern synthetic planning and catalyst development. Its application could significantly accelerate research into this compound.

Retrosynthesis Prediction : AI-driven retrosynthesis tools can deconstruct a target molecule into simpler, commercially available starting materials, suggesting viable synthetic routes that may not be obvious to a human chemist. atomfair.com Models using neural machine translation and atom environment representations can achieve high accuracy in predicting single-step retrosynthetic disconnections. nih.govchemrxiv.org Applying these algorithms to this compound could uncover novel and efficient synthetic pathways.

Reaction Pathway and Mechanism Analysis : Density Functional Theory (DFT) calculations are routinely used to elucidate reaction mechanisms, identify transition states, and predict the outcomes of catalytic cycles. nih.gov Such studies could be used to optimize reaction conditions for the synthesis of the target molecule, for example, by identifying the most effective catalyst-ligand combination for a cross-coupling reaction.

Catalyst Design : Computational methods can predict the electronic and steric properties of potential catalysts. For applications where this compound might serve as a ligand, computational screening could predict its coordination behavior with various metals and its likely performance in catalysis, guiding experimental efforts. rsc.org

| Computational Approach | Application | Key Benefit | Relevant Models/Techniques |

|---|---|---|---|

| AI-Driven Retrosynthesis | Proposing novel synthetic routes to the target molecule. | Overcomes human intuition bias and explores vast reaction space. atomfair.com | Transformer Architectures, Neural Machine Translation (e.g., RetroTRAE). nih.govchemrxiv.org |

| Reaction Mechanism Studies | Optimizing conditions for existing or proposed syntheses. | Provides detailed insight into reaction barriers and intermediates. | Density Functional Theory (DFT). nih.gov |

| Virtual Catalyst Screening | Designing new catalysts where the target molecule is a ligand. | Reduces the experimental burden of screening catalyst candidates. | QSAR, Molecular Dynamics (MD) simulations. rsc.org |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in continuous streams within tubes or channels, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net

The synthesis of aminopyridine derivatives can be significantly improved using flow reactors, which allow for high temperatures and pressures to be used safely, often overcoming activation barriers for unactivated substrates. researchgate.net An automated flow system could be developed for a multi-step synthesis of this compound. Such a system could integrate synthesis, workup, and analysis, enabling rapid optimization of reaction conditions (e.g., temperature, flow rate, stoichiometry) through automated feedback loops. beilstein-journals.orgsoci.orgbeilstein-journals.org This approach is particularly well-suited for handling hazardous intermediates and for scaling up the production of the final compound. soci.org

Exploration of New Catalytic Applications

Substituted aminopyridines are well-established as important ligands in transition-metal catalysis. researchgate.netnih.gov The specific combination of a π-donating ethoxy group and a σ-donating, sterically demanding diisopropylamino group in this compound suggests it could be a valuable ligand.

Future research should involve synthesizing the compound and evaluating its performance as a ligand in a variety of catalytic reactions. Its electron-rich nature could be beneficial in oxidative addition steps in cross-coupling reactions. The steric bulk of the diisopropylamino group could influence regioselectivity and enantioselectivity in asymmetric catalysis. Potential areas for exploration include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Ruthenium- or Iridium-catalyzed hydrogenation or transfer hydrogenation reactions. researchgate.net

Copper-catalyzed reactions, such as Chan-Lam or Ullmann couplings. nih.gov

Investigation of Material Science Applications

Functionalized pyridines are integral components of various advanced materials. innovations-report.comresearchgate.net The electronic properties of this compound make it a candidate for investigation in material science.

Fluorescent Materials : The 2-aminopyridine (B139424) core is known to be a potential scaffold for fluorescent probes. mdpi.com The strong electron-donating character of the substituents on the target molecule could lead to interesting photophysical properties, such as a high quantum yield or solvatochromism. Its potential as a fluorescent dye or sensor could be explored.

Organic Electronics : Electron-rich heterocyclic compounds are often investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic conductors. The properties of this compound could be tuned by further functionalization to create novel materials for these applications.